molecular formula C16H17F2NO2S2 B2741192 1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396718-04-9

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2741192
CAS No.: 1396718-04-9
M. Wt: 357.43
InChI Key: PSKSXIDKQLXXFR-UHFFFAOYSA-N
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Description

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a thiophene group and a sulfonyl group attached to a difluorobenzyl moiety

Preparation Methods

The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, often using thiophene derivatives and suitable catalysts.

    Attachment of the Difluorobenzyl Sulfonyl Group: This step involves the sulfonylation of the difluorobenzyl group, which can be achieved using sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the difluorobenzyl and thiophene groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine can be compared with similar compounds such as:

    1-((2,5-Difluorobenzyl)sulfonyl)-4-(phenyl)piperidine: This compound lacks the thiophene group, which may affect its binding properties and biological activity.

    1-((2,5-Difluorobenzyl)sulfonyl)-4-(pyridin-2-yl)piperidine: The presence of a pyridine ring instead of thiophene can alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S2/c17-14-3-4-15(18)13(10-14)11-23(20,21)19-7-5-12(6-8-19)16-2-1-9-22-16/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKSXIDKQLXXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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